5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
Overview
Description
5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol . This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture .
Scientific Research Applications
5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid has a wide range of applications in scientific research:
Future Directions
The future directions for research on 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid and similar compounds are likely to involve further exploration of their biological activities and potential applications in medicine and agriculture . The development of new synthesis methods and the study of their mechanisms of action are also important areas of future research .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclodehydration of N,N’-diacylhydrazines using dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid . Another method includes the microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines, which offers a more efficient and faster synthesis route .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of new compounds.
Substitution: The phenyl group and carboxylic acid moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can introduce different functional groups to the phenyl ring .
Mechanism of Action
The mechanism of action of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial growth by targeting essential enzymes and disrupting cellular processes . In cancer research, it may induce apoptosis in cancer cells by modulating signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid
- 1-Phenyl-1H-[1,2,4]triazole-3-carboxylic acid
- 5-Methylisoxazole-4-carboxylic acid
Uniqueness
Compared to similar compounds, 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid stands out due to its unique combination of a phenyl group and an oxadiazole ring, which contributes to its diverse biological activities and applications. Its structural features allow for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
5-phenyl-1,3,4-oxadiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTMDIVCEAEJOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633342 | |
Record name | 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99066-76-9 | |
Record name | 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 99066-76-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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